3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine
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Overview
Description
3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine is a chemical compound with the molecular formula C14H22N2O3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a 3,4,5-trimethoxybenzoyl group attached to the piperazine ring, along with a methyl group at the 3-position of the piperazine ring .
Mechanism of Action
Target of Action
It is known that similar compounds have been evaluated for antihypertensive and local anesthetic activity .
Mode of Action
Related compounds have shown hypotensive activity following intravenous administration to normotensive dogs .
Result of Action
Related compounds have demonstrated some degree of local anesthetic activity .
Preparation Methods
The synthesis of 3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 3-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .
Chemical Reactions Analysis
3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine can undergo various chemical reactions, including:
Scientific Research Applications
3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine has several applications in scientific research:
Comparison with Similar Compounds
3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine can be compared with other similar compounds, such as:
3,4,5-Trimethoxybenzoyl chloride: This compound is a precursor in the synthesis of this compound and shares the same benzoyl group.
3,4,5-Trimethoxybenzyl alcohol: This compound has a similar structure but contains a hydroxyl group instead of the piperazine ring.
Methyl 3,4,5-trimethoxybenzoate: This compound is an ester derivative of 3,4,5-trimethoxybenzoic acid and is used in various chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
(3-methylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-10-9-17(6-5-16-10)15(18)11-7-12(19-2)14(21-4)13(8-11)20-3/h7-8,10,16H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSWEVCEGLVTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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